Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a substituted aromatic core. Its structure includes:
- A (4-bromophenyl)methoxy group at position 5, contributing to lipophilicity and electronic effects.
- An ethyl ester at position 3, which may influence solubility and serve as a synthetic handle for further modifications.
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFIDPAGPOHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound possesses a complex structure characterized by the presence of a benzofuran moiety, which is known for its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including electrophilic substitution and esterification processes. The detailed synthesis pathway often includes the use of reagents like bromine and methanol under controlled conditions to achieve the desired product yield.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzofuran derivatives, including anticancer, antibacterial, and antifungal properties. This compound has shown promising results in these areas:
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural motifs significantly inhibited the growth of human cancer cells, suggesting that this compound may also possess similar properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antibacterial and Antifungal Activity
Benzofuran derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
A comprehensive review of benzo[b]furan derivatives from 2011 to 2022 highlighted their potential as therapeutic agents. The structural modifications in these compounds significantly influenced their biological activity, emphasizing the importance of specific substituents in enhancing efficacy against cancer cells and microbial pathogens .
In one notable study, a series of benzofuran derivatives were synthesized and tested for their anticancer properties using human cancer cell lines as models. The findings revealed that certain substitutions led to enhanced antiproliferative effects compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and functional group interactions.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Comparison Points:
Substituent Effects: tert-butyl vs. Bromophenylmethoxy vs. Nitrophenylmethoxy (Position 5): The nitro group in the analog is strongly electron-withdrawing, altering the benzofuran ring’s electronic properties compared to the bromophenyl group (moderately electron-withdrawing via induction). Ester vs. Amide/Sulfonamide (Position 3): The ethyl ester enhances lipophilicity, whereas carbamoyl or sulfonamide groups introduce H-bond donors/acceptors, improving water solubility but reducing membrane permeability.
Physicochemical Properties :
- Lipophilicity : The target compound’s bromophenylmethoxy and tert-butyl groups contribute to high lipophilicity (similar to the nitro analog’s XLogP3 of 6.2) , favoring blood-brain barrier penetration but limiting aqueous solubility.
- Metabolic Stability : Bulkier tert-butyl groups may hinder oxidative metabolism compared to methyl analogs, as seen in pyrrole-based compounds with similar substituents .
Hydrogen Bonding and Crystal Packing :
- The methoxy group in the target compound acts as a hydrogen bond acceptor, while analogs with amide or sulfonamide groups exhibit stronger H-bonding networks, influencing crystal packing and solubility .
Synthetic and Analytical Considerations :
- Structural validation tools like SHELXL and ORTEP are critical for confirming substituent positions and stereochemistry in these derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
